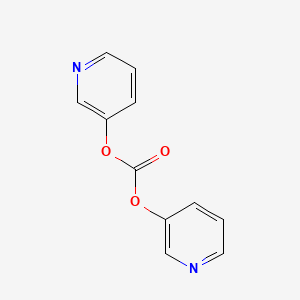

bis(pyridin-3-yl) carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-3-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15-9-3-1-5-12-7-9)16-10-4-2-6-13-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAWLWBKRLEMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Bis Pyridin 3 Yl Carbonate and Analogues

Conventional and Optimized Synthetic Pathways

Conventional methods for the synthesis of pyridyl carbonates often involve the use of phosgene (B1210022) or its derivatives, which act as a carbonyl source to link two pyridinol molecules. Optimized pathways aim to improve yields, reduce reaction times, and enhance safety by utilizing less hazardous reagents and milder conditions.

Utilization of Carbonate Precursors in Pyridine (B92270) Functionalization

The synthesis of symmetrical diaryl carbonates, including pyridyl carbonates, frequently employs phosgene or its safer solid equivalent, triphosgene (B27547). A general and illustrative pathway for the synthesis of a di(pyridyl) carbonate involves the reaction of a hydroxypyridine with triphosgene in the presence of a base. For instance, the synthesis of di(2-pyridyl) carbonate can be achieved by reacting 2-hydroxypyridine (B17775) with triphosgene in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. nih.gov The triethylamine neutralizes the hydrochloric acid generated during the reaction. This reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature. nih.gov

This methodology can be adapted for the synthesis of bis(pyridin-3-yl) carbonate by substituting 2-hydroxypyridine with 3-hydroxypyridine (B118123). The reaction proceeds via the formation of a chloroformate intermediate, which then reacts with a second molecule of the pyridinol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3-Hydroxypyridine | Triphosgene | Triethylamine | Dichloromethane | bis(pyridin-3-yl) carbonate | (Not reported) |

| 2-Hydroxypyridine | Triphosgene | Triethylamine | Dichloromethane | di(2-pyridyl) carbonate | 81% nih.gov |

This table presents a hypothetical synthesis for bis(pyridin-3-yl) carbonate based on an analogous, reported procedure for the 2-pyridyl isomer.

Directed Synthesis of Pyridyl-Containing Carbonates

Directed synthesis strategies focus on controlling the regioselectivity of the carbonate formation, which is particularly important when dealing with substituted pyridinols. The choice of solvent, base, and reaction temperature can significantly influence the outcome of the synthesis. For instance, the use of a non-nucleophilic base is crucial to prevent side reactions. The reaction conditions are generally optimized to ensure the complete conversion of the starting materials and to facilitate the purification of the final product. The stability of di(2-pyridyl) carbonate, which can be stored at room temperature for months without noticeable decomposition, suggests that its 3-yl isomer would also exhibit reasonable stability. nih.gov

Green Chemistry Approaches in Carbonate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of carbonates to reduce the use of hazardous reagents and solvents and to improve energy efficiency.

High-Pressure Reactor Applications (e.g., Q-Tube Technology)

High-pressure reactors, such as the Q-Tube™, offer a safe and efficient way to conduct reactions at elevated pressures and temperatures. qlabtech.com This technology can significantly reduce reaction times, from hours to minutes, and often leads to cleaner products with better yields compared to conventional methods. While the direct application of Q-Tube technology for the synthesis of bis(pyridin-3-yl) carbonate from a pyridinol and a carbonyl source has not been extensively documented, its utility in related syntheses suggests its potential. For instance, high-pressure conditions can facilitate the reaction of less reactive starting materials and can be particularly advantageous for gas-liquid reactions, such as those involving carbon dioxide as a green carbonyl source. The use of CO2 as a phosgene substitute is a key goal in green chemistry. rsc.org

Precursor Reactivity and Intermediate Formation

The efficiency of carbonate synthesis is heavily dependent on the reactivity of the precursors and the stability of the intermediates formed during the reaction. The use of activated carbonate reagents can enhance the reaction rate and allow for milder reaction conditions.

Role of Activated Carbonate Reagents (e.g., Bis(pentafluorophenyl) Carbonate, Bis(4-nitrophenyl) Carbonate)

Activated carbonate reagents, such as bis(pentafluorophenyl) carbonate and bis(4-nitrophenyl) carbonate, are highly effective for the synthesis of other carbonates and carbamates. These reagents feature good leaving groups (pentafluorophenoxide and 4-nitrophenoxide, respectively), which facilitate the nucleophilic attack by alcohols or amines.

Bis(pentafluorophenyl) carbonate is a versatile reagent used in coupling reactions and as a phosgene substitute. evitachem.com Its high reactivity allows for the efficient formation of carbonates under mild conditions. sigmaaldrich.com It can be used to activate hydroxyl groups, including those in complex molecules, for subsequent reactions.

Bis(4-nitrophenyl) carbonate is another widely used activating agent. It reacts with alcohols and amines to form the corresponding carbonates and carbamates, with the release of 4-nitrophenol. chemicalbook.comgoogle.com This reagent is particularly useful in peptide synthesis and for the preparation of symmetrical and unsymmetrical ureas. The reaction of a pyridinol with bis(4-nitrophenyl) carbonate would proceed via a nucleophilic acyl substitution mechanism, where the pyridinol displaces one of the 4-nitrophenoxide groups, followed by a second displacement to form the symmetrical pyridyl carbonate.

| Activated Carbonate Reagent | Leaving Group | Key Applications |

| Bis(pentafluorophenyl) carbonate | Pentafluorophenoxide | Coupling reactions, phosgene substitute, synthesis of polyurethanes evitachem.comsigmaaldrich.com |

| Bis(4-nitrophenyl) carbonate | 4-Nitrophenoxide | Peptide coupling, synthesis of carbamates and ureas chemicalbook.com |

Curtius Rearrangement for Carbamate (B1207046) Intermediates

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines, carbamates, and ureas via an isocyanate intermediate. rsc.orgnih.gov The reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. nih.gov This isocyanate is a highly reactive species that can be trapped by various nucleophiles. When an alcohol or a phenol is used as the trapping agent, a carbamate is formed.

While the direct synthesis of bis(pyridin-3-yl) carbonate via a Curtius rearrangement is not prominently documented, the principles of this reaction can be applied to the synthesis of unsymmetrical carbamates which can be seen as analogues. For instance, a carboxylic acid can be converted to its corresponding acyl azide, which then undergoes rearrangement to an isocyanate. This isocyanate can subsequently react with a phenol, such as 3-hydroxypyridine, to yield a pyridinyl carbamate.

A general procedure for the formation of carbamates via the Curtius rearrangement involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or a mixed anhydride.

Formation of the Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, commonly sodium azide, to form the acyl azide.

Rearrangement to the Isocyanate: Upon heating, the acyl azide undergoes rearrangement to the corresponding isocyanate, with the liberation of nitrogen gas.

Trapping with an Alcohol or Phenol: The isocyanate is then trapped in situ with an alcohol or phenol to afford the desired carbamate.

One of the key advantages of the Curtius rearrangement is its tolerance of a wide variety of functional groups, making it applicable to complex molecules. rsc.org The reaction generally proceeds with retention of configuration at the migrating group. wipo.int

| Step | Reactants | Intermediate/Product | Key Features |

| 1 | Carboxylic Acid, Activating Agent (e.g., SOCl₂) | Acid Chloride | Activation of the carboxyl group |

| 2 | Acid Chloride, Sodium Azide | Acyl Azide | Formation of the key precursor |

| 3 | Acyl Azide, Heat | Isocyanate | Rearrangement with N₂ evolution |

| 4 | Isocyanate, 3-Hydroxypyridine | Pyridin-3-yl carbamate | Trapping of the reactive intermediate |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer significant advantages in terms of efficiency and sustainability. frontiersin.org While a specific multicomponent reaction for the direct synthesis of bis(pyridin-3-yl) carbonate is not explicitly described in the literature, MCRs are widely employed for the synthesis of various carbonates and carbamates.

A common strategy for the synthesis of diaryl carbonates involves the reaction of phenols with a carbonyl source. In the context of MCRs, this could involve the in situ generation of a reactive carbonyl species that is then trapped by two equivalents of a phenol. For the synthesis of bis(pyridin-3-yl) carbonate, a potential multicomponent approach could involve the reaction of 3-hydroxypyridine, a carbonyl source, and a coupling agent in a single pot.

Phosgene and its safer equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are commonly used as carbonyl sources for the synthesis of carbonates. guidechem.com The reaction of a phenol with phosgene or triphosgene in the presence of a base is a well-established method for the preparation of diaryl carbonates. google.com This can be considered a two-component reaction, but its principles can be extended to an MCR design.

For example, a three-component coupling of an alcohol, carbon dioxide, and an alkyl halide can lead to the formation of mixed carbonates. nih.gov While this method typically yields alkyl carbonates, conceptually similar approaches could be envisioned for diaryl carbonates.

The synthesis of diaryl carbonates can also be achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with a phenol. semanticscholar.org This method avoids the use of highly toxic phosgene and is considered a greener alternative. researchgate.net A multicomponent variant of this could involve the in situ formation of a reactive carbonate species from CO₂ and an alcohol, followed by reaction with the desired phenol.

| Starting Material 1 | Starting Material 2 | Carbonyl Source | Product |

| 3-Hydroxypyridine | 3-Hydroxypyridine | Phosgene/Triphosgene | Bis(pyridin-3-yl) carbonate |

| Phenol | Phenol | Dimethyl Carbonate | Diphenyl carbonate |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For bis(pyridin-3-yl) carbonate, which possesses a plane of symmetry, the two pyridin-3-yl groups are chemically equivalent, simplifying the resulting spectra.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of bis(pyridin-3-yl) carbonate is expected to display four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent protons on each pyridine (B92270) ring. The electron-withdrawing nature of the carbonate group and the nitrogen atom within the pyridine ring significantly influences the chemical shifts, causing the protons to resonate at lower fields (higher ppm values).

The expected assignments are based on the typical chemical shifts and coupling patterns of 3-substituted pyridines:

H-2: This proton, adjacent to the ring nitrogen, is anticipated to be the most deshielded, appearing as a doublet or a doublet of doublets.

H-6: Situated ortho to the nitrogen, this proton is also significantly deshielded and is expected to appear as a doublet of doublets.

H-4: This proton is meta to both the nitrogen and the carbonate substituent and is predicted to appear as a doublet of triplets or a complex multiplet.

H-5: Being ortho to the carbonate substituent and meta to the nitrogen, this proton is expected to be the most shielded of the four, appearing as a doublet of doublets.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.6 - 8.8 | d or dd | ⁴J(H2-H4) ≈ 1.5-2.5, ³J(H2-H6) ≈ 0.5 |

| H-6 | 8.5 - 8.7 | dd | ³J(H5-H6) ≈ 4.5-5.5, ⁴J(H4-H6) ≈ 1.5-2.0 |

| H-4 | 7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 7.5-8.5, ⁴J(H4-H6) ≈ 1.5-2.0, ⁴J(H2-H4) ≈ 1.5-2.5 |

| H-5 | 7.4 - 7.6 | dd | ³J(H4-H5) ≈ 7.5-8.5, ³J(H5-H6) ≈ 4.5-5.5 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six signals: one for the carbonate carbon and five for the chemically non-equivalent carbons of the pyridine rings.

Carbonyl Carbon (C=O): The carbonate carbonyl carbon is highly deshielded and is predicted to have the largest chemical shift, typically appearing well above 150 ppm.

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the carbonate substituent. Based on data for pyridine, C-2 and C-6 are the most deshielded ring carbons after the substituted C-3. rsc.org The C-3 carbon, being directly attached to the electronegative oxygen of the carbonate group, will also be significantly downfield. C-4 and C-5 are expected at higher fields.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 151 - 154 |

| C-2 | 148 - 152 |

| C-6 | 145 - 149 |

| C-3 | 142 - 146 |

| C-4 | 126 - 130 |

| C-5 | 123 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. libretexts.org Cross-peaks would be expected between H-4 and H-5, H-5 and H-6, and weaker, long-range couplings might be observed between H-2 and H-4, as well as H-4 and H-6. This allows for the tracing of the proton connectivity around the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. netlify.app It would provide unambiguous one-bond C-H correlations, for instance, linking the ¹H signal at ~8.7 ppm to the ¹³C signal at ~150 ppm (H-2 to C-2), the ¹H signal at ~7.5 ppm to the ¹³C signal at ~124 ppm (H-5 to C-5), and so on.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart. libretexts.org Key expected correlations for bis(pyridin-3-yl) carbonate would include:

Correlations from H-2 and H-4 to the C-3 carbon, confirming their positions relative to the point of substitution.

A critical correlation from both H-2 and H-4 across the C-O bond to the carbonyl carbon (C=O), which would definitively link the pyridine rings to the central carbonate group.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and key information about its functional groups.

Carbonyl Stretching Frequencies in Carbonates

The most prominent feature in the IR spectrum of bis(pyridin-3-yl) carbonate is expected to be the carbonyl (C=O) stretching vibration. For aromatic carbonates, this band is typically very strong and appears at a high frequency due to the electronegativity of the two adjacent oxygen atoms. This distinguishes it from other carbonyl-containing compounds like esters or ketones.

| Carbonate Type | Typical C=O Stretching Range (cm⁻¹) |

|---|---|

| Aromatic Carbonate (e.g., bis(pyridin-3-yl) carbonate) | 1775 - 1820 |

| Saturated Carbonate | 1730 - 1750 |

| Saturated Ester | 1735 - 1750 |

| Saturated Ketone | ~1715 |

In addition to the C=O stretch, a strong, broad absorption band corresponding to the asymmetric C-O-C stretching of the carbonate group is expected in the 1200-1250 cm⁻¹ region.

Pyridine Ring Vibrational Modes

The spectra would also be rich with bands originating from the vibrations of the two pyridine rings. These modes provide a structural fingerprint for the pyridin-3-yl moieties.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹.

Ring Stretching: C=C and C=N stretching vibrations within the aromatic ring typically give rise to a series of medium to strong intensity bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities are characteristic of the substitution pattern.

In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations, as well as ring deformation and breathing modes. Specific out-of-plane C-H bending bands in the 700-900 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic ring.

The combination of these distinct vibrational modes in both IR and Raman spectra provides comprehensive structural confirmation for bis(pyridin-3-yl) carbonate.

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

No specific high-resolution mass spectrometry data for bis(pyridin-3-yl) carbonate could be retrieved from the searched sources. This analytical technique is crucial for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio of its ions with very high accuracy. The absence of this data in the available literature prevents a detailed discussion on the experimental confirmation of the molecular formula of bis(pyridin-3-yl) carbonate.

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

There is no published X-ray diffraction data for bis(pyridin-3-yl) carbonate in the searched scientific literature. X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Without a crystal structure, it is not possible to provide details on the solid-state molecular conformation, bond lengths, bond angles, or the supramolecular architecture, such as intermolecular interactions and packing motifs, for this specific compound.

Chiroptical Spectroscopic Methods for Enantiomeric Purity

Information regarding the chiroptical spectroscopic analysis of bis(pyridin-3-yl) carbonate is not available in the reviewed literature. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules and determine their enantiomeric purity. The lack of such data suggests that either bis(pyridin-3-yl) carbonate is an achiral molecule, or its chiroptical properties have not been investigated or reported.

Mechanistic Insights into the Reactivity of Bis Pyridin 3 Yl Carbonate

Nucleophilic Acyl Substitution Reactions

Bis(pyridin-3-yl) carbonate, analogous to other activated diaryl carbonates like di(2-pyridyl) carbonate (DPC), serves as an effective carbonylating agent. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. The pyridyl groups are excellent leaving groups, a property enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, which stabilizes the resulting pyridinoxide anion. The general mechanism for these transformations proceeds via a nucleophilic acyl substitution pathway, typically involving a tetrahedral intermediate.

The reaction of bis(pyridin-3-yl) carbonate with amine nucleophiles (aminolysis) is a versatile method for the synthesis of ureas and carbamates. The reaction pathway and final products are dependent on the stoichiometry and nature of the nucleophiles used. The process generally follows a stepwise mechanism through a tetrahedral intermediate. nih.govresearchgate.net

When bis(pyridin-3-yl) carbonate is treated with one equivalent of a primary or secondary amine, the nucleophilic attack on the carbonyl carbon leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a 3-hydroxypyridine (B118123) molecule, yielding a pyridyl carbamate (B1207046) intermediate. This intermediate is still reactive and can undergo a second nucleophilic attack by another amine.

Urea (B33335) Formation: If a second equivalent of the same amine, or a different amine, is introduced, it attacks the carbonyl carbon of the pyridyl carbamate intermediate. This second aminolysis step releases another molecule of 3-hydroxypyridine to form a symmetrical or unsymmetrical urea. davidpublisher.com This sequential, two-step process allows for the controlled synthesis of unsymmetrical ureas.

Carbamate Formation: Alternatively, the pyridyl carbamate intermediate can be generated by first reacting bis(pyridin-3-yl) carbonate with an alcohol. This reaction, analogous to the one described for di(2-pyridyl) carbonate, forms a mixed carbonate. nih.gov This mixed carbonate can then be isolated or used in situ, reacting with a primary or secondary amine to yield the desired carbamate with high efficiency. nih.gov This method avoids the use of hazardous reagents like phosgene (B1210022). Kinetic studies on similar systems, such as the aminolysis of 4-nitrophenyl phenyl carbonate, show that the reaction proceeds through a zwitterionic tetrahedral intermediate (T+/-), and the rate-determining step can change depending on the basicity of the attacking amine. nih.govresearchgate.net

The reactivity is influenced by the nature of the amine; secondary amines are often more reactive than primary amines of similar basicity due to steric and electronic factors influencing the formation and breakdown of the tetrahedral intermediate. nih.govresearchgate.netresearchgate.net

Table 1: Representative Products from Aminolysis of Activated Carbonates

| Carbonate Precursor | Nucleophile(s) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Di(2-pyridyl) carbonate | 1. R-OH 2. R'-NH2 | Mixed Alkyl Pyridyl Carbonate | Carbamate (R-O-CO-NHR') | nih.gov |

| Bis(o-nitrophenyl) carbonate | 1. Benzylamine 2. Diamine (H2N-X-NH2) | N-benzyl-o-nitrophenyl carbamate | Bis-urea | Molecules 2008, 13, 3192-3197 |

| Propylene Carbonate | Ammonia (NH3) | 2-hydroxypropyl carbamate | Urea | davidpublisher.com |

| 4-Nitrophenyl phenyl carbonate | Secondary Amines | Tetrahedral Intermediate (T+/-) | Carbamate | nih.govresearchgate.net |

Similar to amines, thiols can act as nucleophiles, attacking the electrophilic carbonyl center of bis(pyridin-3-yl) carbonate. This reaction leads to the formation of thiocarbonates. The mechanism is analogous to aminolysis, involving the formation of a tetrahedral intermediate followed by the elimination of a 3-hydroxypyridine leaving group.

The initial reaction of bis(pyridin-3-yl) carbonate with a thiol (R-SH) would produce an S-alkyl O-pyridyl thiocarbonate intermediate. This intermediate could then react with a second nucleophile. If another thiol molecule attacks, the product would be a dithiocarbonate. If an amine were used as the second nucleophile, a thiocarbamate would be formed. The relative reactivity of nucleophiles generally follows the order of basicity and nucleophilicity, with amines being more reactive than thiols in this context.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of diaryl carbonates is a critical factor in their application and storage. Studies on analogous compounds, particularly diphenyl carbonate (DPC), provide insight into the potential decomposition pathways for bis(pyridin-3-yl) carbonate. The decomposition mechanism can be complex and phase-dependent.

For diphenyl carbonate, thermal degradation in both gas and condensed phases has been shown to proceed through an initial intramolecular rearrangement to form 2-phenoxybenzoic acid. rsc.org This acid then undergoes subsequent competing reactions, including decarboxylation and cyclization. A similar rearrangement mechanism has been proposed for the thermal degradation of poly-[2,2-propane-bis-(4-phenyl carbonate)]. rsc.org

However, the presence of the pyridine ring in bis(pyridin-3-yl) carbonate introduces alternative pathways. The nitrogen atom can influence the electronic distribution and potentially facilitate different fragmentation patterns. The thermal decarboxylation of pyridinecarboxylic acids is a known process, suggesting that pyridyl-containing fragments may be prone to losing CO2. researchgate.netwikipedia.org It is plausible that the thermal decomposition of bis(pyridin-3-yl) carbonate could proceed via one of the following pathways:

Direct C-O Bond Cleavage: Homolytic or heterolytic cleavage of the carbonate C-O bonds to form pyridyl and pyridyloxycarbonyl radicals or ions, which would subsequently decompose.

Decarboxylation: A concerted or stepwise elimination of carbon dioxide, potentially leading to the formation of dipyridyl ether or other rearranged products.

Rearrangement: An intramolecular rearrangement analogous to that of diphenyl carbonate, although the position of the nitrogen atom would dictate the structure of the resulting acid intermediate.

The stability of related compounds like diethyl carbonate has also been studied at high temperatures (700-1500 K), where decomposition leads to products such as ethylene, carbon dioxide, and ethanol (B145695) via a first-order process. wpmucdn.com The thermal decomposition of metal carbonates is also a well-studied process involving the release of CO2. stet-review.orgrsc.org While mechanistically different, it underscores the thermodynamic driving force for decarboxylation at elevated temperatures.

Table 2: Decomposition Products of Selected Carbonates

| Compound | Decomposition Condition | Key Products/Intermediates | Reference |

|---|---|---|---|

| Diphenyl Carbonate | Thermal | 2-Phenoxybenzoic acid, Xanthone, Phenol, CO2 | rsc.org |

| Diethyl Carbonate | Thermal (High Temp) | Ethylene, Carbon dioxide, Ethanol | wpmucdn.com |

| Polycarbonate (Bisphenol A based) | Thermal | Rearrangement products similar to DPC | rsc.org |

| Picolinic Acid (Pyridine-2-carboxylic acid) | Thermal | Pyridine, CO2 (via Hammick intermediate) | wikipedia.org |

Catalytic Transformations Involving Pyridyl Carbonate Moieties

The pyridyloxy moiety is an effective leaving group, making compounds like bis(pyridin-3-yl) carbonate potentially useful substrates in catalytic transformations, particularly those mediated by transition metals.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In many of these reactions, a good leaving group is required on one of the coupling partners. The pyridyloxy group, derived from a pyridyl carbonate, can serve this function.

While direct examples involving bis(pyridin-3-yl) carbonate are not prevalent, the reactivity of analogous pyridyl esters and carboxylates in palladium-catalyzed reactions is well-documented. nih.govrsc.org For instance, aryl 2-pyridyl esters can undergo decarbonylative coupling reactions. chemrxiv.org The general mechanism for such cross-coupling reactions (e.g., Suzuki, Stille) involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The catalyst, typically a Pd(0) complex, undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new R-R' bond and regenerating the Pd(0) catalyst. mdpi.com

In the context of bis(pyridin-3-yl) carbonate, it could potentially participate in such cycles by reacting with a nucleophilic Pd(0) species. The pyridyloxy group would act as the leaving group, allowing for the coupling of an external nucleophile to the carbonyl group or a fragment thereof. Decarboxylative cross-coupling reactions, where a carboxylate group is expelled as CO2, are also common. wikipedia.orgacs.org It is conceivable that a pyridyl carbonate could undergo a similar transformation, making it a valuable synthon in palladium catalysis.

Table 3: Examples of Palladium-Catalyzed Reactions with Related Substrates

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Decarbonylative Coupling | O-pyridyl esters | N-alkyl pyridinium (B92312) salts | Palladium/Ligand | chemrxiv.org |

| Decarboxylative Coupling | Zinc polyfluorobenzoates | Aryl 2-pyridyl esters | Palladium | nih.gov |

| Suzuki-Miyaura Coupling | Heteroaryl Halides | Pyridylboronic Acids | PdCl2(PPh3)2/Na2CO3 | acs.org |

| C-H Arylation | Pyridine derivatives | Intramolecular (Aryl-Br) | Pd(OAc)2/K2CO3 | beilstein-journals.org |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no direct evidence of bis(pyridin-3-yl) carbonate acting as an organocatalyst itself, its properties suggest potential applications within organocatalytic schemes.

The reactivity of carbonates can be harnessed in organocatalytic annulation reactions, as seen with Morita–Baylis–Hillman (MBH) carbonates. acs.org In these reactions, a nucleophilic organocatalyst (e.g., a phosphine (B1218219) or tertiary amine) attacks the substrate, leading to the elimination of the carbonate's leaving group and the formation of a reactive zwitterionic intermediate. acs.org By analogy, bis(pyridin-3-yl) carbonate could be employed as a carbonylating agent in a reaction mediated by a chiral organocatalyst. If the substrate is prochiral, the interaction with the chiral catalyst could lead to the enantioselective formation of a new stereocenter.

Furthermore, the leaving group, 3-hydroxypyridine, is a weak base and a nucleophile. In certain reactions, the in-situ generation of 3-hydroxypyridine or its conjugate base could play a co-catalytic role, influencing the reaction rate or selectivity. The use of diphenyl carbonate as a carbonyl source in reactions catalyzed by organosuperbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) highlights the utility of diaryl carbonates in organocatalysis. organic-chemistry.orgnih.gov A similar approach using bis(pyridin-3-yl) carbonate could provide a pathway to various functionalized molecules under mild, metal-free conditions.

Derivatization Reactions for Diverse Chemical Modifications

Bis(pyridin-3-yl) carbonate serves as a valuable intermediate for a variety of chemical modifications, primarily leveraging the reactivity of the carbonate functional group. The carbonate linkage, activated by the electron-withdrawing nature of the pyridyl rings, can undergo nucleophilic substitution reactions. This allows the compound to act as a phosgene equivalent for the synthesis of other carbonates, carbamates, and related derivatives, effectively transferring the pyridin-3-yloxycarbonyl moiety to a range of nucleophiles.

The general mechanism involves the attack of a nucleophile (such as an alcohol or amine) on one of the carbonyl carbons of the carbonate. This is followed by the departure of a 3-hydroxypyridine anion, which is subsequently protonated to form 3-hydroxypyridine as a byproduct. This reactivity allows for the synthesis of a diverse library of compounds from a single precursor.

For instance, the reaction with primary or secondary amines leads to the formation of N-substituted pyridin-3-yl carbamates. Similarly, reaction with alcohols or phenols can produce unsymmetrical carbonates. These derivatization reactions are crucial for creating molecules with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.

The table below illustrates potential derivatization reactions of bis(pyridin-3-yl) carbonate with various nucleophiles.

| Nucleophile (Nu-H) | Reagent Example | Product Class | Representative Product Structure |

| Primary Amine | Aniline | N-Aryl Carbamate | N-phenyl(pyridin-3-yl)carbamate |

| Secondary Amine | Diethylamine | N,N-Dialkyl Carbamate | N,N-diethyl(pyridin-3-yl)carbamate |

| Alcohol | Ethanol | Alkyl Carbonate | Ethyl (pyridin-3-yl) carbonate |

| Phenol | Phenol | Aryl Carbonate | Phenyl (pyridin-3-yl) carbonate |

This interactive table showcases the versatility of bis(pyridin-3-yl) carbonate in synthesizing various derivatives through nucleophilic substitution.

Directed Metalation Strategies for Functionalization

The functionalization of the pyridine rings within bis(pyridin-3-yl) carbonate can be hypothetically achieved through directed ortho-metalation (DoM). This powerful synthetic strategy utilizes a directing metalating group (DMG) on an aromatic ring to guide deprotonation by a strong base to an adjacent position. In bis(pyridin-3-yl) carbonate, the pyridin-3-yloxy group can be considered the DMG, where the oxygen atom acts as a Lewis basic site to coordinate with an organolithium reagent.

Based on established principles for 3-substituted pyridines, metalation is expected to occur at either the C-2 or C-4 position, as these protons are rendered most acidic by the inductive and resonance effects of both the ring nitrogen and the directing group. clockss.org The regioselectivity between the C-2 and C-4 positions can be influenced by the specific base used, reaction temperature, and steric factors. arkat-usa.orgresearchgate.net

A significant challenge in the directed metalation of bis(pyridin-3-yl) carbonate is the inherent reactivity of the carbonate linkage itself towards strong nucleophilic bases like n-butyllithium (n-BuLi). Such bases could potentially cleave the C-O bond of the carbonate rather than deprotonating the pyridine ring. To circumvent this, the use of non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures would be essential. clockss.org These bases favor proton abstraction over nucleophilic addition, thereby preserving the carbonate core while enabling functionalization of the ring.

Once the lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups. This allows for the synthesis of precisely substituted bis(pyridin-3-yl) carbonate derivatives. For example, reaction with iodomethane (B122720) would introduce a methyl group, while quenching with N,N-dimethylformamide (DMF) followed by an acidic workup would yield the corresponding aldehyde.

The following table outlines a theoretical framework for the directed metalation and subsequent functionalization of bis(pyridin-3-yl) carbonate.

| Position of Metalation | Base | Electrophile (E+) | Reagent Example | Introduced Group (-E) | Potential Product Name |

| C-4 | LDA | Alkyl Halide | Iodomethane | -CH₃ | Bis(4-methylpyridin-3-yl) carbonate |

| C-2 | LTMP | Silyl Halide | Trimethylsilyl chloride | -Si(CH₃)₃ | Bis(2-(trimethylsilyl)pyridin-3-yl) carbonate |

| C-4 | LDA | Formylating Agent | N,N-Dimethylformamide | -CHO | Bis(4-formylpyridin-3-yl) carbonate |

| C-2 | LTMP | Halogen Source | Iodine (I₂) | -I | Bis(2-iodopyridin-3-yl) carbonate |

This interactive table presents potential functionalization pathways for bis(pyridin-3-yl) carbonate via directed metalation, highlighting the variety of substituents that could be introduced.

Computational Chemistry and Theoretical Modeling of Bis Pyridin 3 Yl Carbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. semanticscholar.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. For bis(pyridin-3-yl) carbonate, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.

Research on related pyridine (B92270) derivatives demonstrates the utility of DFT in this context. For instance, quantum chemical calculations using DFT have been successfully employed to correlate the molecular structure of pyridine derivatives with their experimental activities, such as corrosion inhibition. nih.gov These studies typically involve optimizing the molecular geometry and then calculating key electronic parameters.

Key Research Findings:

Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. semanticscholar.orgscispace.com A smaller gap generally implies higher reactivity. For bis(pyridin-3-yl) carbonate, these calculations would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution: Natural Bond Orbital (NBO) analysis or other population analysis methods can reveal the distribution of electronic charge across the molecule. semanticscholar.orgmdpi.com This is vital for understanding intermolecular interactions and the polarity of specific bonds, such as the carbonyl C=O and the C-O bonds of the carbonate group.

Reactivity Descriptors: Global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity profile, helping to predict its behavior in chemical reactions. nih.govmdpi.com

Vibrational Frequencies: DFT can compute theoretical vibrational spectra (e.g., IR and Raman). Comparing these computed spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to functional groups within bis(pyridin-3-yl) carbonate. nih.gov

| Parameter | Description | Relevance to Bis(pyridin-3-yl) Carbonate |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; relates to reactivity with electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. semanticscholar.org |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. nih.gov |

| NBO Charges | Atomic charges derived from NBO analysis | Reveals the electrostatic potential and identifies electrophilic/nucleophilic centers. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For bis(pyridin-3-yl) carbonate, MD simulations would be particularly useful for exploring its conformational landscape and its interactions with solvent molecules or other species. Studies on related systems, such as carbonate mixtures in electrolyte solutions or pyridine derivatives at interfaces, highlight the power of this approach. mdpi.comrsc.org

Key Research Findings:

Conformational Flexibility: Bis(pyridin-3-yl) carbonate possesses rotational freedom around the C-O bonds linking the pyridine rings to the carbonate group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvation Structure: When simulated in a solvent (e.g., water, ethanol), MD can reveal the detailed structure of the solvation shell around the molecule. rsc.org It can calculate radial distribution functions (RDFs) to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing insight into hydration and solubility. mdpi.com

Intermolecular Interactions: MD simulations explicitly model non-covalent interactions, such as hydrogen bonding and π-π stacking. For bis(pyridin-3-yl) carbonate, this would be crucial for understanding how molecules interact with each other in the solid state or in solution, which can influence crystal packing and aggregation behavior. nih.gov

Transport Properties: In the context of material science applications, MD simulations can be used to calculate transport properties like diffusivity and conductivity for systems containing carbonate molecules. rsc.org

| Simulation Output | Description | Application to Bis(pyridin-3-yl) Carbonate |

| Molecular Trajectory | A time-series of atomic coordinates | Visualizes molecular motion, vibrations, and conformational changes. |

| Potential Energy Surface | Energy of the system as a function of its geometry | Identifies low-energy (stable) conformations and transition states between them. |

| Radial Distribution Function (RDF) | Probability of finding a particle at a distance r from another particle | Characterizes the structure of the solvent around the molecule. mdpi.com |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds over time | Determines the strength and dynamics of hydrogen bonding with protic solvents or other molecules. |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.

For bis(pyridin-3-yl) carbonate, a key reaction of interest would be its hydrolysis or its reaction with various nucleophiles, given its nature as an activated carbonate. Computational studies on the reaction mechanisms of similar compounds, such as the polymerization catalyzed by bis(imino)pyridyl complexes, demonstrate how these investigations are performed. mdpi.com

Key Research Findings:

Transition State Searching: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method, the exact geometry and energy of the transition state(s) for a proposed reaction can be located. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a transition state structure to confirm that it connects the desired reactants and products, thereby mapping the entire reaction pathway.

Catalytic Cycles: In catalyzed reactions, computational methods can model the entire catalytic cycle, including substrate binding, chemical transformation, and product release. This helps in understanding the role of the catalyst and can guide the design of more efficient catalysts.

Influence of Solvation: The effect of the solvent on the reaction mechanism can be modeled using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the calculation). This is crucial as solvent can significantly alter activation energies and stabilize intermediates.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate a molecule's chemical structure with its biological activity or chemical reactivity. youtube.comscience.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical equation that relates these descriptors to an observed property.

For a series of substituted bis(pyridin-yl) carbonates, QSAR/QSRR modeling could be used to predict their reactivity or a specific biological activity. Numerous studies have successfully applied QSAR to pyridine derivatives to predict properties ranging from their efficacy as enzyme inhibitors to their performance as corrosion inhibitors. nih.govnih.gov

Key Research Findings:

Descriptor Calculation: A wide range of molecular descriptors can be calculated, falling into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges (from DFT). nih.gov

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft parameters).

Lipophilic: The logarithm of the partition coefficient (log P), which measures hydrophobicity. nih.gov

Topological: Indices that describe molecular connectivity and branching.

Model Development: Using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is developed that links the descriptors (independent variables) to the activity/reactivity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR/QSRR model must be rigorously validated, often using cross-validation techniques (like the "leave-one-out" method) and by testing the model on an external set of compounds not used in its development. nih.gov

Predictive Power: A validated QSAR model can be used to predict the activity or reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired properties. nih.govnih.gov

| Descriptor Type | Example Descriptors | Property Predicted for Pyridine Derivatives | Reference |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment (μ) | Corrosion inhibition efficiency | nih.gov |

| Lipophilic | Log P | P-glycoprotein inhibition, clearance | nih.gov |

| Steric | Molecular Volume (Vi) | Corrosion inhibition efficiency | nih.gov |

| Electronic/Steric/Lipophilic | Combined descriptors | P-gp inhibition, Ca2+ channel binding | nih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Precursor Role in Complex Heterocycle Synthesis

The structure of bis(pyridin-3-yl) carbonate makes it a potentially valuable precursor for the synthesis of complex heterocyclic structures. The carbonate group can act as a leaving group or a source of carbonyl, while the pyridine (B92270) rings can serve as building blocks for more elaborate systems.

Formation of Bis-Azoles and Bis-Azines

Bis(pyridin-3-yl) carbonate could theoretically serve as a precursor for bis-azoles and bis-azines, although direct synthetic routes are not prominently described. The synthesis of such compounds often involves the reaction of a precursor containing two electrophilic centers with appropriate nucleophiles. For instance, bis(pyridine)enaminone is a known precursor for the synthesis of bis-azoles and bis-azines through reactions with hydrazine, hydroxylamine, and other dinucleophiles mdpi.commdpi.com. While not a direct analogue, bis(pyridin-3-yl) carbonate could potentially be converted into suitable intermediates for these syntheses.

One hypothetical pathway could involve the reaction of bis(pyridin-3-yl) carbonate with strong nucleophiles to generate an intermediate that can then undergo cyclization. The reactivity of the carbonate as a phosgene (B1210022) equivalent could be harnessed to create urea (B33335) or thiourea (B124793) linkages, which are common precursors for azole and azine rings sigmaaldrich.cnnih.govresearchgate.net.

Table 1: Potential Reactions for Bis-Azole and Bis-Azine Synthesis This table presents hypothetical reaction pathways for bis(pyridin-3-yl) carbonate based on known syntheses of related compounds.

| Reactant | Potential Intermediate | Target Heterocycle |

| Hydrazine | Bis(3-pyridyl)carbohydrazide | Bis-triazole |

| Thiourea | N,N'-bis(pyridin-3-yl)thiourea | Bis-thiazole or Bis-thiadiazole |

| Amidines | N,N'-bis(pyridin-3-yl)guanidine | Bis-triazine |

Synthetic Routes to Functionalized Pyridine Derivatives

Bis(pyridin-3-yl) carbonate can be envisioned as a starting material for various functionalized pyridine derivatives. The carbonate linkage is susceptible to cleavage by nucleophiles, which would yield 3-hydroxypyridine (B118123) and a new pyridine derivative. This reactivity could be exploited in palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed transformations to introduce a variety of substituents onto the pyridine ring nih.gov.

For example, the reaction of bis(pyridin-3-yl) carbonate with organometallic reagents could potentially lead to the formation of 3-substituted pyridines, with the other pyridyl group acting as a leaving group. This would be analogous to the use of other activated pyridine derivatives in cross-coupling reactions.

Ligand Design in Coordination Chemistry and Metallosupramolecular Architectures

The two nitrogen atoms of the pyridine rings in bis(pyridin-3-yl) carbonate are potential coordination sites for metal ions. The flexibility of the carbonate linker could allow the ligand to adopt various conformations, making it suitable for the construction of diverse coordination polymers and metallosupramolecular architectures mdpi.comnih.gov. The geometry of the ligand, with the pyridyl groups in the 3-position, would likely favor the formation of angular or helical structures rather than linear chains.

The coordination chemistry of related bis-pyridine ligands is well-established, with examples including bis(pyrazolyl)pyridines and N,N'-bis(pyridin-3-ylmethyl)oxalamide, which form a variety of coordination complexes with transition metals mdpi.comresearchgate.netchemscene.comnih.gov. By analogy, bis(pyridin-3-yl) carbonate could coordinate to metal centers, leading to the formation of discrete molecular complexes, 1D chains, 2D networks, or 3D frameworks, depending on the metal ion, counter-anion, and solvent system used.

Table 2: Potential Coordination Modes of Bis(pyridin-3-yl) carbonate This table illustrates hypothetical coordination modes based on the behavior of similar bis-pyridine ligands.

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | Only one pyridine nitrogen coordinates to a metal center. | Simple metal complexes |

| Bidentate Chelating | Both pyridine nitrogens coordinate to the same metal center. | Formation of a metallacycle |

| Bidentate Bridging | Each pyridine nitrogen coordinates to a different metal center. | Coordination polymers (chains, layers, frameworks) |

Development of Polymeric Structures and Macromolecular Scaffolds

Bis(pyridin-3-yl) carbonate could serve as a monomer for the synthesis of novel polymeric materials. The carbonate linkage can be susceptible to hydrolysis or aminolysis, which could be a route to depolymerization for biodegradable applications. More likely, the intact molecule could be used as a building block in polymerization reactions that involve the pyridine rings.

For instance, the nitrogen atoms of the pyridine rings could be quaternized to form poly(viologen)-type structures. Alternatively, if functional groups were introduced onto the pyridine rings, these could be used as handles for polymerization. The synthesis of polyimides and other high-performance polymers often involves diamine monomers containing heterocyclic rings to enhance thermal stability and other properties mdpi.comresearchgate.net. While bis(pyridin-3-yl) carbonate is not a diamine, its rigid structure could be incorporated into polymer backbones to impart specific properties. The synthesis of polycarbonates from bis(cyclic carbonate)s is a known methodology, suggesting that the carbonate functionality could be involved in polymerization under certain conditions researchgate.netrsc.orgmdpi.comnih.gov.

Applications in Chiral Chemistry (e.g., Asymmetric Synthesis Intermediates)

While there is no direct evidence of the use of bis(pyridin-3-yl) carbonate in chiral chemistry, its structure presents possibilities for its development as a chiral ligand or intermediate. Chiral bis(oxazoline)pyridine (pybox) ligands are widely used in asymmetric catalysis researchgate.netrsc.org. It is conceivable that the pyridine rings of bis(pyridin-3-yl) carbonate could be functionalized with chiral auxiliaries to create novel chiral ligands.

Another potential application lies in its use as a chiral derivatizing agent. The carbonate could react with a racemic alcohol or amine to form two diastereomeric carbamates, which could then be separated. Subsequent cleavage of the carbonate would regenerate the enantiomerically pure alcohol or amine.

The development of chiral ligands based on a bis(pyridin-3-yl) scaffold could be a promising area of research, given the prevalence of pyridine-containing ligands in asymmetric catalysis mdpi.com. The synthesis would likely involve the introduction of chiral substituents at the positions ortho to the pyridine nitrogen atoms to create a chiral pocket around a coordinated metal center.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and scalable synthetic routes is paramount for the widespread availability and study of bis(pyridin-3-yl) carbonate. While traditional methods may exist, future research will likely focus on innovative approaches that offer higher yields, milder reaction conditions, and improved atom economy.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and easier scalability. Adapting the synthesis of bis(pyridin-3-yl) carbonate to a flow system could lead to significant improvements in efficiency and product consistency.

Photocatalysis and Electrosynthesis: These green chemistry techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. Investigating photocatalytic or electrochemical routes could provide more sustainable pathways to the target compound.

Catalyst Development: Research into novel catalysts, including transition-metal complexes or organocatalysts, could dramatically improve synthetic efficiency. High-throughput screening of catalyst libraries may identify systems that can produce bis(pyridin-3-yl) carbonate with unprecedented selectivity and activity. For instance, advancements in palladium-catalyzed cross-coupling reactions for other bipyridine derivatives demonstrate the potential for developing specialized catalysts for this specific synthesis. mdpi.com

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, process control, and reproducibility. | Reactor design, optimization of flow rates, temperature, and pressure. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. | Development of suitable photosensitizers, understanding reaction mechanisms. |

| Electrosynthesis | Avoidance of chemical oxidants/reductants, precise reaction control. | Electrode material selection, electrolyte optimization, cell design. |

| Advanced Catalysis | Higher yields, lower catalyst loading, improved atom economy. | Design of novel ligands, exploration of non-precious metal catalysts. |

Advanced Mechanistic Studies and Kinetic Investigations

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of bis(pyridin-3-yl) carbonate is crucial for process optimization and the rational design of new applications. Future work in this area will move beyond simple product analysis to detailed kinetic and mechanistic investigations.

Promising research directions include:

In-Situ Spectroscopic Analysis: Techniques such as ReactIR (Infrared Spectroscopy), process NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can monitor reaction progress in real-time. These methods can help identify transient intermediates and byproducts, providing direct insight into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. beilstein-journals.org Theoretical calculations can be used to map potential energy surfaces, characterize transition states, and predict reaction kinetics, complementing experimental findings.

Kinetic Analysis: Detailed kinetic studies can determine reaction orders, activation energies, and the effect of various parameters on the reaction rate. mdpi.com This information is essential for optimizing reaction conditions to maximize yield and minimize reaction time. For instance, a kinetic analysis could elucidate the precise role of a catalyst or quantify the effect of solvent polarity on the reaction pathway. rsc.org

| Parameter/Technique | Objective | Expected Outcome |

|---|---|---|

| Reaction Order | Determine the dependency of the reaction rate on reactant concentrations. | Elucidation of the rate-determining step. |

| Activation Energy (Ea) | Quantify the minimum energy required for the reaction to occur. | Understanding of temperature sensitivity and catalyst efficiency. |

| In-Situ Spectroscopy (NMR, IR) | Identify and track the concentration of reactants, intermediates, and products. | Direct observation of the reaction pathway and detection of transient species. |

| DFT Calculations | Model transition states and reaction energy profiles. | Theoretical validation of proposed mechanisms and prediction of selectivity. beilstein-journals.org |

Expansion of Applications in Catalysis and Materials

The unique structure of bis(pyridin-3-yl) carbonate, featuring two accessible pyridine (B92270) nitrogen atoms and a reactive carbonate linker, suggests significant potential in catalysis and materials science.

Future opportunities include:

Coordination Chemistry and Catalysis: The pyridine moieties can act as bidentate ligands to coordinate with metal centers. This could lead to the formation of novel metal-organic frameworks (MOFs), coordination polymers, or discrete molecular complexes with interesting catalytic, photophysical, or magnetic properties. mdpi.com The resulting complexes could be explored as catalysts for a variety of organic transformations.

Polymer Science: Bis(pyridin-3-yl) carbonate can be considered a monomer for the synthesis of novel polymers. For example, it could potentially be used in the synthesis of polycarbonates or non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional polyurethanes. rsc.org The incorporation of the pyridine rings into the polymer backbone could impart unique properties such as thermal stability, conductivity, or metal-coordinating capabilities.

Reagents for Organic Synthesis: The related compound, di-2-pyridyl carbonate, is utilized as a reagent for creating active carbonates and carbamates. Similarly, bis(pyridin-3-yl) carbonate could be explored as a stable, crystalline alternative to phosgene (B1210022) or other chloroformates for activating carboxylic acids, alcohols, and amines in various coupling reactions.

| Field | Potential Role | Resulting Product/Function |

|---|---|---|

| Materials Science | Bidentate Ligand | Metal-Organic Frameworks (MOFs), Coordination Polymers with porous or catalytic properties. mdpi.com |

| Polymer Chemistry | Monomer | Novel polycarbonates or polyurethanes with enhanced thermal or conductive properties. rsc.org |

| Organic Synthesis | Activating Agent | A solid, less hazardous alternative to phosgene for synthesizing esters, carbonates, and carbamates. |

| Supramolecular Chemistry | Building Block | Self-assembled architectures, molecular cages, and sensors based on hydrogen bonding or metal coordination. |

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The synergy between chemistry and artificial intelligence (AI) offers powerful new tools to accelerate the discovery and optimization of molecules like bis(pyridin-3-yl) carbonate. nih.gov Integrating machine learning (ML) can guide research efforts, reduce experimental costs, and uncover novel opportunities.

Key areas for integration are:

De Novo Design: Generative AI models can design novel derivatives of bis(pyridin-3-yl) carbonate with tailored properties. nih.govresearchgate.net By training algorithms on vast chemical databases, it is possible to generate new molecular structures with, for example, optimized binding affinity for a specific metal catalyst or enhanced properties as a polymer monomer. arxiv.org

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes. nih.govsemanticscholar.org These tools analyze known reactions to suggest retrosynthetic disconnections, helping chemists design more effective pathways to the target molecule and its derivatives.

Property Prediction: AI models can be trained to predict a wide range of physicochemical properties, such as solubility, stability, and reactivity, as well as performance in specific applications (e.g., catalytic activity). This predictive capability allows for the rapid virtual screening of potential derivatives before committing to laboratory synthesis.

Mechanistic Elucidation: Machine learning can analyze complex datasets from kinetic and spectroscopic experiments to identify patterns and correlations that may not be apparent to human researchers. This can help in formulating and validating hypotheses about complex reaction mechanisms. gcande.org

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Generative Models | Design of new derivatives with desired electronic or steric properties. | Accelerated discovery of molecules for specific catalytic or material applications. arxiv.orgnih.gov |

| Retrosynthesis Algorithms | Propose efficient and high-yielding synthetic pathways. | Reduction in time and resources spent on synthesis development. nih.gov |

| Predictive Modeling | Forecast material properties (e.g., thermal stability, band gap) or catalytic performance. | Prioritization of synthetic targets through virtual screening. |

| Data Analysis | Analyze complex kinetic and spectroscopic data to uncover mechanistic insights. | Deeper understanding of reaction mechanisms and catalyst behavior. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for bis(pyridin-3-yl) carbonate, and how can reaction conditions be optimized?

Bis(pyridin-3-yl) carbonate can be synthesized via carbamate/carbonate esterification using pyridin-3-ol derivatives and phosgene analogs (e.g., triphosgene). For optimization:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to identify byproducts like pyridinyl carbamates.

- Purify via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials .

Q. How should researchers characterize the crystal structure of bis(pyridin-3-yl) carbonate?

- Perform single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL .

- Key parameters:

- Hydrogen bonding : Pyridinyl N atoms may form weak interactions with carbonate oxygen.

- Torsion angles : Analyze planarity between pyridine rings and the carbonate core.

- Compare with structurally similar compounds, such as tert-butyl pyridinyl carbonates, to validate bond lengths and angles .

Q. What stability considerations are critical for handling bis(pyridin-3-yl) carbonate in experiments?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., CO and NOx release under fire conditions ).

- Hydrolytic sensitivity : Store in anhydrous environments (e.g., desiccators with molecular sieves) to prevent carbonate hydrolysis.

- Light sensitivity : Use amber glassware if UV-Vis studies indicate photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of bis(pyridin-3-yl) carbonate?

- Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to:

- Calculate HOMO-LUMO gaps for charge-transfer behavior.

- Model intermolecular interactions (e.g., π-π stacking between pyridine rings).

- Validate results against experimental UV-Vis and cyclic voltammetry data.

- Note: The Colle-Salvetti correlation-energy formula can refine electron density models for π-conjugated systems .

Q. What role does bis(pyridin-3-yl) carbonate play in coordination polymer design?

- The compound acts as a bridging ligand via pyridinyl N atoms and carbonate O atoms. Example applications:

- Key parameters:

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Case study : If DFT predicts a planar structure but SCXRD shows torsional strain:

- Re-examine solvent effects in DFT (e.g., include implicit solvation models).

- Check for crystal packing forces (e.g., hydrogen bonding) that distort gas-phase predictions.

- Use ab initio molecular dynamics (AIMD) to simulate solid-state environments .

Methodological Tables

Q. Table 1: Physicochemical Properties of Bis(pyridin-3-yl) Carbonate and Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.